molecular formula C9H15IO4S B15240982 3-Iodo-4-((tetrahydrofuran-3-yl)methoxy)tetrahydrothiophene 1,1-dioxide

3-Iodo-4-((tetrahydrofuran-3-yl)methoxy)tetrahydrothiophene 1,1-dioxide

Katalognummer: B15240982
Molekulargewicht: 346.18 g/mol
InChI-Schlüssel: RXYJUOPBSCMLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is a complex organic compound featuring an iodine atom, an oxolane ring, and a thiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the oxolane and thiolane rings. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the thiolane ring.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The iodine atom and the thiolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Iodo-4-methoxypyridine: Shares the iodine and methoxy functional groups but differs in the ring structure.

    3-Iodo-4-(oxolan-3-ylmethoxy)oxolane: Similar oxolane ring but lacks the thiolane ring.

Uniqueness

3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the oxolane and thiolane rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15IO4S

Molekulargewicht

346.18 g/mol

IUPAC-Name

3-iodo-4-(oxolan-3-ylmethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C9H15IO4S/c10-8-5-15(11,12)6-9(8)14-4-7-1-2-13-3-7/h7-9H,1-6H2

InChI-Schlüssel

RXYJUOPBSCMLQV-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1COC2CS(=O)(=O)CC2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.